molecular formula C15H23N3O4 B3165926 2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid CAS No. 904816-11-1

2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid

Cat. No. B3165926
CAS RN: 904816-11-1
M. Wt: 309.36 g/mol
InChI Key: ZVDGSWORVIILDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines. Common amine protection methods include simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . Heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C is another method .


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Nicotinic Acid in Lipid Disorders Treatment

Nicotinic acid has been recognized for its efficacy in treating lipid disorders, demonstrating the ability to lower very low-density (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. It is considered beneficial in reducing long-term mortality in patients with coronary artery disease and may decelerate or reverse the progression of atherosclerosis. However, its use is sometimes limited by adverse reactions such as cutaneous flushing, skin rash, and gastric upset, which can be mitigated through careful dosing titration (Figge et al., 1988).

Prolonged-Release Nicotinic Acid

Prolonged-release (PR) nicotinic acid retains efficacy in lipid modification with an improved tolerance profile compared to older formulations. PR nicotinic acid effectively increases HDL-cholesterol (HDL-C) and reduces lipoprotein(a) levels. It has shown potential in slowing atherosclerotic progression and possibly inducing regression of atherosclerosis in patients on stable statin therapy, highlighting its role in treating dyslipidaemia associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).

Anticancer Potential of Nicotinic Acid Derivatives

Significant research efforts have been directed towards exploring the anticancer potential of nicotinic acid derivatives. These derivatives have shown promise in developing efficient anticancer drugs due to their wide range of biological properties. The synthesis and investigation of nicotinamide derivatives have highlighted their significance in anticancer drug development (Jain et al., 2020).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-9-5-4-8-16-12-11(13(19)20)7-6-10-17-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDGSWORVIILDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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